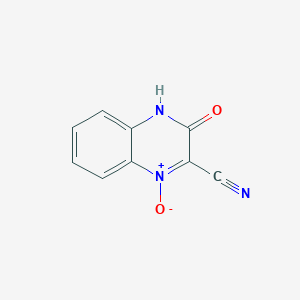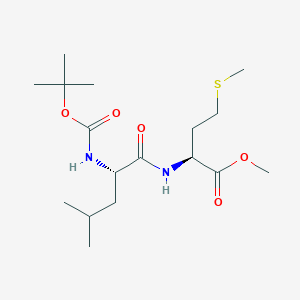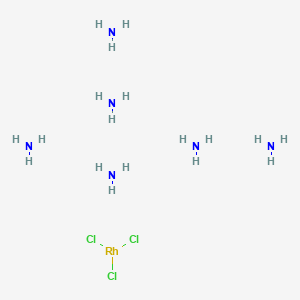
Phenyl 2-chloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-chloropropanoate is an organic compound with the molecular formula C9H9ClO2 It is an ester derived from 2-chloropropanoic acid and phenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with phenol. This reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where 2-chloropropanoic acid and phenol are reacted in the presence of a catalyst under controlled temperature and pressure conditions to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Substitution: Phenyl 2-aminopropanoate or phenyl 2-methoxypropanoate.
Reduction: Phenyl 2-chloropropanol.
Oxidation: Nitro-phenyl 2-chloropropanoate or sulfonyl-phenyl 2-chloropropanoate.
Aplicaciones Científicas De Investigación
Phenyl 2-chloropropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenyl 2-chloropropanoate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed to release 2-chloropropanoic acid and phenol, which can further participate in various biochemical pathways. The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds with potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl 2-chloropropanoate: C9H9ClO2
Phenyl 2-bromopropanoate: C9H9BrO2
Phenyl 2-iodopropanoate: C9H9IO2
Phenyl 2-fluoropropanoate: C9H9FO2
Uniqueness
This compound is unique due to its specific reactivity profile, particularly the presence of the chlorine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions makes it valuable in the preparation of diverse chemical compounds .
Propiedades
Número CAS |
54225-09-1 |
|---|---|
Fórmula molecular |
C9H9ClO2 |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
phenyl 2-chloropropanoate |
InChI |
InChI=1S/C9H9ClO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
PTFWCFRZCGETRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




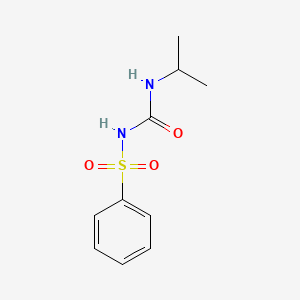
![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
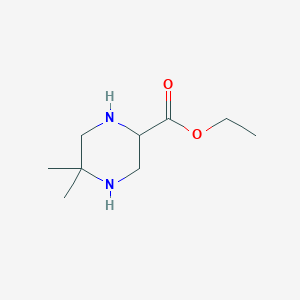
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
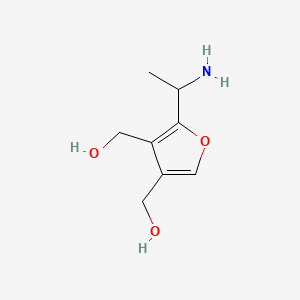
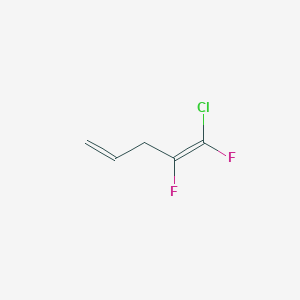
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)
